molecular formula C16H20N2O3 B3850510 N-methyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-butanamine

N-methyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-butanamine

Cat. No. B3850510
M. Wt: 288.34 g/mol
InChI Key: DAHDLUUMQWRSON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-butanamine, also known as MNB or MNBF, is a chemical compound that belongs to the family of phenethylamines. It is a psychoactive drug that has been used in scientific research for its potential therapeutic properties.

Mechanism of Action

N-methyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-butanamine acts as a partial agonist at the serotonin 5-HT2A receptor, which leads to an increase in the activity of the prefrontal cortex. This increase in activity is thought to be responsible for the drug's therapeutic effects on mood and cognition.
Biochemical and Physiological Effects:
N-methyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-butanamine has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. N-methyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-butanamine has been found to improve cognitive function, enhance mood, and reduce anxiety in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using N-methyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-butanamine in lab experiments is its selectivity for the serotonin 5-HT2A receptor, which allows for the study of the specific effects of this receptor on behavior and cognition. However, N-methyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-butanamine is a psychoactive drug and must be used with caution in lab experiments. Additionally, the synthesis of N-methyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-butanamine is complex and requires specialized knowledge and equipment.

Future Directions

There are several future directions for the study of N-methyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-butanamine. One direction is the investigation of its potential use in the treatment of depression, anxiety, and post-traumatic stress disorder in humans. Another direction is the study of its effects on neuroplasticity and the potential for use in the treatment of neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of N-methyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-butanamine and its potential therapeutic properties.

Scientific Research Applications

N-methyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-butanamine has been used in scientific research for its potential therapeutic properties. It has been shown to have an affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. N-methyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-butanamine has been studied for its potential use in the treatment of depression, anxiety, and post-traumatic stress disorder.

properties

IUPAC Name

N-methyl-N-[[5-(2-nitrophenyl)furan-2-yl]methyl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-3-4-11-17(2)12-13-9-10-16(21-13)14-7-5-6-8-15(14)18(19)20/h5-10H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHDLUUMQWRSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CC1=CC=C(O1)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-butanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-butanamine
Reactant of Route 2
N-methyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-butanamine
Reactant of Route 3
Reactant of Route 3
N-methyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-butanamine
Reactant of Route 4
Reactant of Route 4
N-methyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-butanamine
Reactant of Route 5
Reactant of Route 5
N-methyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-butanamine
Reactant of Route 6
Reactant of Route 6
N-methyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-butanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.